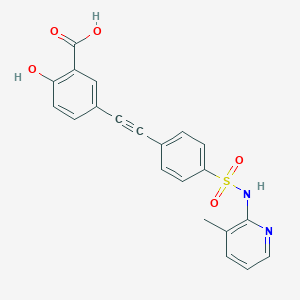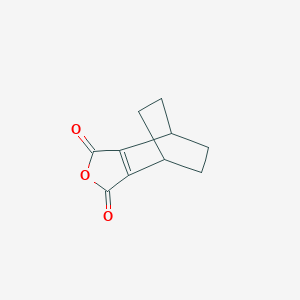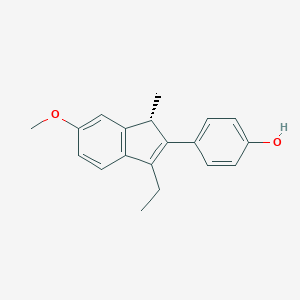
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol, also known as EMIM, is a compound that has been extensively studied for its potential therapeutic applications. EMIM is a synthetic compound that belongs to the class of indenylphenols, which have been found to exhibit a wide range of biological activities.
Mechanism Of Action
The mechanism of action of (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol is not fully understood. However, it has been suggested that (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol exerts its biological activities by modulating various signaling pathways. For example, (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer. (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical And Physiological Effects
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a potential candidate for the development of novel therapeutics. However, one of the limitations of using (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the research on (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutics. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in vivo. This could provide valuable information on its efficacy and safety in animal models. Additionally, the development of more efficient synthesis methods for (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol could facilitate its use in lab experiments and clinical trials.
Synthesis Methods
The synthesis of (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol involves the reaction of 2,3-dihydro-1H-inden-2-ol with 3-ethyl-6-methoxy-1-methylphenol in the presence of a Lewis acid catalyst. The reaction proceeds via a Friedel-Crafts alkylation mechanism, which involves the addition of the alkyl group to the aromatic ring of the phenol. The resulting product is then purified using column chromatography to obtain pure (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol.
Scientific Research Applications
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, (S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
CAS RN |
154569-17-2 |
|---|---|
Product Name |
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol |
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-[(1S)-3-ethyl-6-methoxy-1-methyl-1H-inden-2-yl]phenol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-9-15(21-3)11-18(17)12(2)19(16)13-5-7-14(20)8-6-13/h5-12,20H,4H2,1-3H3/t12-/m0/s1 |
InChI Key |
ARRLKELHSXEBEL-LBPRGKRZSA-N |
Isomeric SMILES |
CCC1=C([C@H](C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
Canonical SMILES |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
Other CAS RN |
154569-17-2 |
synonyms |
(S)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



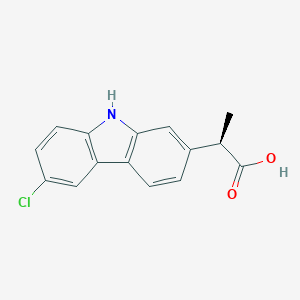
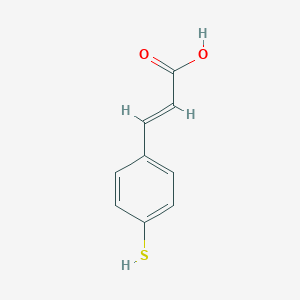
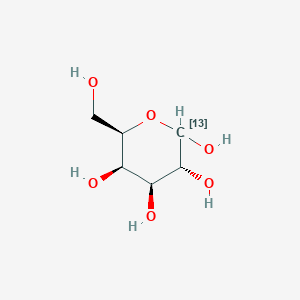
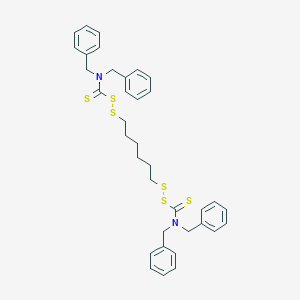
![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
![Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B118575.png)
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
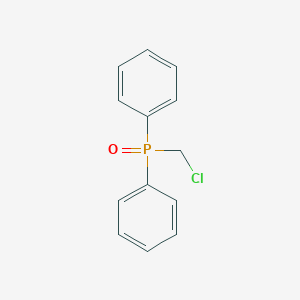
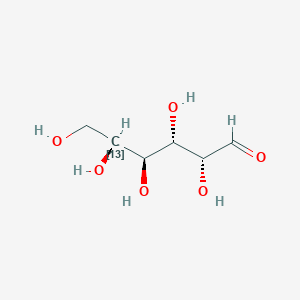
![(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol](/img/structure/B118582.png)
![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)
![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)
